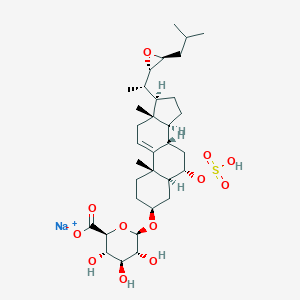
Downeyoside C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Downeyoside C is a natural compound that has recently gained attention for its potential therapeutic applications in various diseases. It is a flavonoid glycoside that is mainly found in the roots of Belamcanda chinensis, commonly known as the blackberry lily. Downeyoside C has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of Downeyoside C is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways, such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Downeyoside C has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10.
Biochemische Und Physiologische Effekte
Downeyoside C has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Downeyoside C has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs), which are involved in the inflammatory response and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Downeyoside C in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Moreover, Downeyoside C has been shown to possess multiple biological activities, which make it a potential candidate for the treatment of various diseases. However, one of the main limitations of using Downeyoside C in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on Downeyoside C. One of the main directions is to investigate its potential therapeutic applications in various diseases, such as rheumatoid arthritis, inflammatory bowel disease, Alzheimer's disease, Parkinson's disease, and cancer. Moreover, the mechanism of action of Downeyoside C needs to be further elucidated to understand its biological activities. Furthermore, the development of novel formulations and delivery systems for Downeyoside C can improve its solubility and bioavailability, which can enhance its therapeutic efficacy. Finally, the safety and toxicity of Downeyoside C need to be further evaluated to ensure its suitability for clinical use.
Conclusion:
In conclusion, Downeyoside C is a natural compound that possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound is mainly extracted from the roots of Belamcanda chinensis using various solvents and purification steps. Downeyoside C has potential therapeutic applications in various diseases, and its mechanism of action needs to be further elucidated. The development of novel formulations and delivery systems for Downeyoside C can enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of Downeyoside C is a complex process that involves multiple steps. The compound is mainly extracted from the roots of Belamcanda chinensis using various solvents, such as ethanol, methanol, and water. The crude extract is then subjected to several purification steps, including column chromatography, high-performance liquid chromatography (HPLC), and preparative thin-layer chromatography (TLC), to obtain pure Downeyoside C.
Wissenschaftliche Forschungsanwendungen
Downeyoside C has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Downeyoside C has also been shown to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, Downeyoside C has been shown to possess anticancer properties, which make it a potential candidate for the treatment of various types of cancer.
Eigenschaften
CAS-Nummer |
174286-15-8 |
|---|---|
Produktname |
Downeyoside C |
Molekularformel |
C33H51NaO12S |
Molekulargewicht |
694.8 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6R)-6-[[(3S,5S,6S,8S,10S,13S,14S,17R)-10,13-dimethyl-17-[(1S)-1-[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]ethyl]-6-sulfooxy-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C33H52O12S.Na/c1-15(2)12-24-28(43-24)16(3)19-6-7-20-18-14-23(45-46(39,40)41)22-13-17(8-10-33(22,5)21(18)9-11-32(19,20)4)42-31-27(36)25(34)26(35)29(44-31)30(37)38;/h9,15-20,22-29,31,34-36H,6-8,10-14H2,1-5H3,(H,37,38)(H,39,40,41);/q;+1/p-1/t16-,17-,18-,19+,20-,22+,23-,24-,25-,26-,27+,28-,29-,31+,32+,33+;/m0./s1 |
InChI-Schlüssel |
DMZBNMVONJSNCA-DRXATRFUSA-M |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C)OS(=O)(=O)O)C)[C@H]6[C@@H](O6)CC(C)C.[Na+] |
SMILES |
CC(C)CC1C(O1)C(C)C2CCC3C2(CC=C4C3CC(C5C4(CCC(C5)OC6C(C(C(C(O6)C(=O)[O-])O)O)O)C)OS(=O)(=O)O)C.[Na+] |
Kanonische SMILES |
CC(C)CC1C(O1)C(C)C2CCC3C2(CC=C4C3CC(C5C4(CCC(C5)OC6C(C(C(C(O6)C(=O)[O-])O)O)O)C)OS(=O)(=O)O)C.[Na+] |
Synonyme |
DOWNEYOSIDE C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



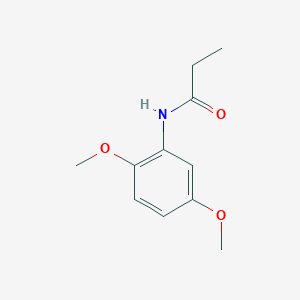
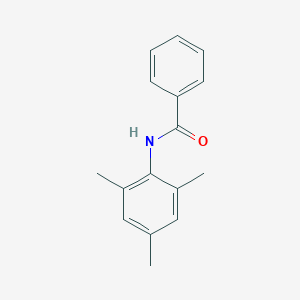
![2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione](/img/structure/B185585.png)
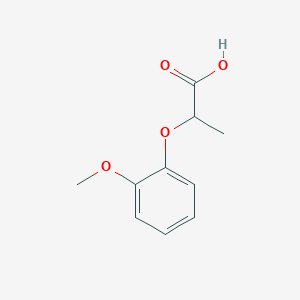
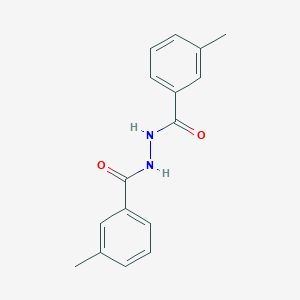
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B185590.png)
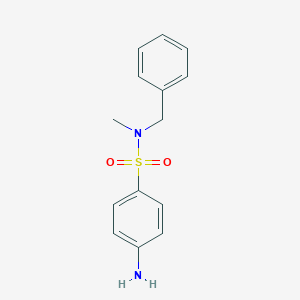
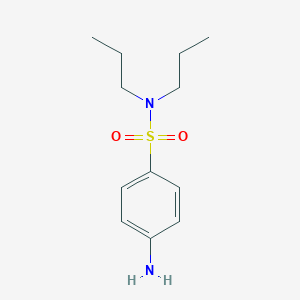
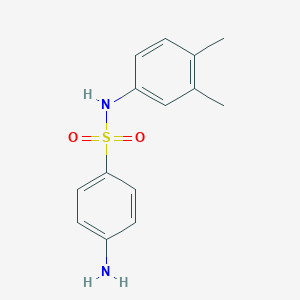
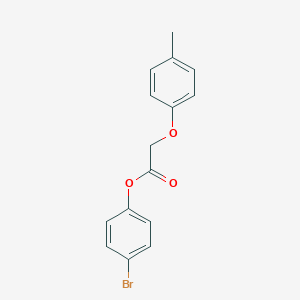
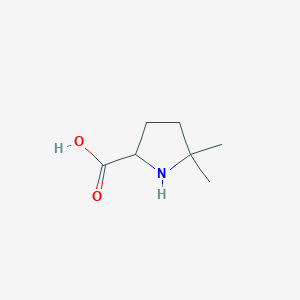
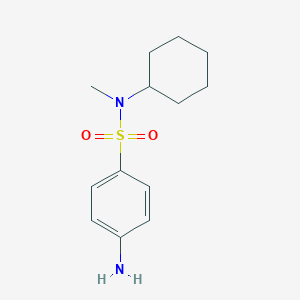
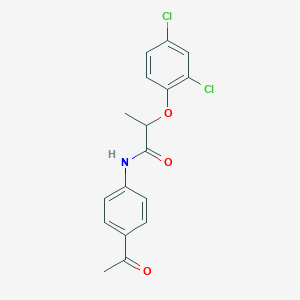
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)